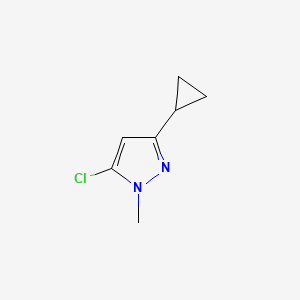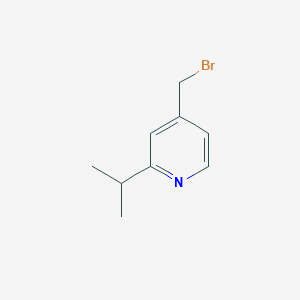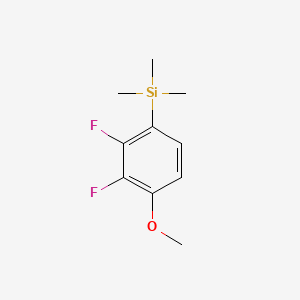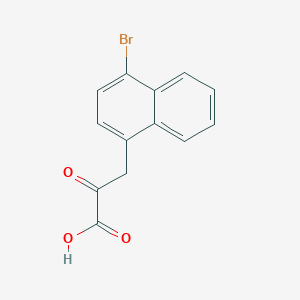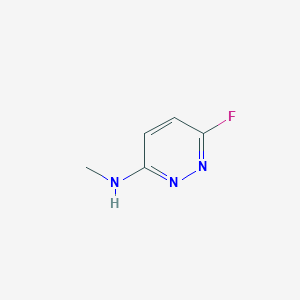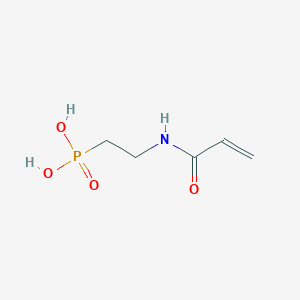
(2-Acrylamidoethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acrylamidoethyl)phosphonic acid is a unique compound that combines the properties of both acrylamide and phosphonic acid. This compound is characterized by the presence of an acrylamide group attached to an ethyl chain, which is further bonded to a phosphonic acid group. The structure of this compound allows it to exhibit a range of chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acrylamidoethyl)phosphonic acid typically involves the reaction of acrylamide with a phosphonic acid derivative. One common method is the reaction of acrylamide with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of reactants and products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (2-Acrylamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the ethyl chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethyl derivatives.
Aplicaciones Científicas De Investigación
(2-Acrylamidoethyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Acrylamidoethyl)phosphonic acid involves its interaction with various molecular targets and pathways. The phosphonic acid group can chelate metal ions, making it useful in applications requiring metal-binding properties. The acrylamide group can undergo polymerization, allowing the compound to form cross-linked networks in polymer matrices. These interactions enable this compound to exert its effects in diverse applications, from drug delivery to industrial processes .
Comparación Con Compuestos Similares
2-Aminoethylphosphonic acid: Similar in structure but lacks the acrylamide group.
Vinylphosphonic acid: Contains a vinyl group instead of an acrylamide group.
Methacryloyloxyethylphosphonic acid: Contains a methacrylate group instead of an acrylamide group.
Uniqueness: (2-Acrylamidoethyl)phosphonic acid is unique due to the presence of both acrylamide and phosphonic acid groups. This combination imparts distinct properties, such as enhanced water solubility, metal-binding capabilities, and the ability to form cross-linked polymer networks. These features make it particularly valuable in applications requiring multifunctional materials.
Propiedades
Fórmula molecular |
C5H10NO4P |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
2-(prop-2-enoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H10NO4P/c1-2-5(7)6-3-4-11(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
Clave InChI |
BBFOOZAYBHFYLK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


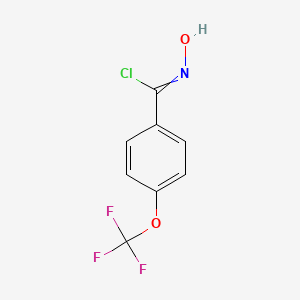
![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
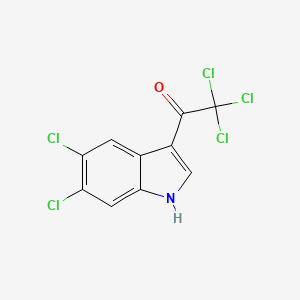
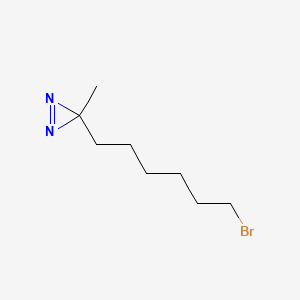
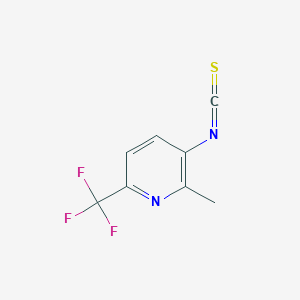
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
